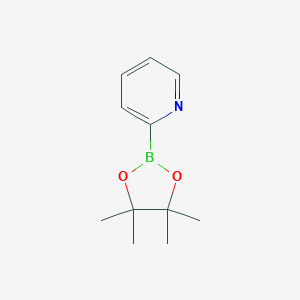
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that has garnered attention due to its unique properties and applications in organic synthesis and materials science. The compound features a pyridine ring and a dioxaborolane ring, making it a versatile intermediate in various chemical reactions.
Synthesis Analysis
The synthesis of this compound involves nucleophilic substitution reactions and Suzuki reactions. For instance, the synthesis of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a similar compound, has been described involving these steps, indicating the potential synthetic routes for the title compound (Jin et al., 2023).
Molecular Structure Analysis
The molecular structure of this compound, including bond angles and orientations, has been studied using techniques like X-ray diffraction and ab initio calculations. These studies reveal important aspects such as the orientation of the dioxaborolane ring with respect to the pyridine ring and the bond angles in the BO2 group, which are crucial for understanding its chemical behavior (Sopková-de Oliveira Santos et al., 2003).
Applications De Recherche Scientifique
1. Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis
- Application Summary : This compound is used in the synthesis of two phenylboronic ester derivatives . These derivatives have been synthesized and their single crystals grown from hexane and petroleum ether .
- Methods of Application : The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction . Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
- Results or Outcomes : The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
2. Synthesis of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Application Summary : This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
- Methods of Application : The structure of the title compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction of the title compound for crystallographic and conformational analyses .
- Results or Outcomes : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
3. Synthesis of N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
- Application Summary : This compound has been synthesized by the Miyaura borylation and sulfonylation reactions .
- Methods of Application : Its structure has been identified by FT-IR, 1H NMR, and mass spectroscopy . Crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis .
- Results or Outcomes : The crystal structures obtained by the two methods are consistent .
4. Borylation of Arenes
- Application Summary : “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be used as a reagent to borylate arenes . This process is important in the synthesis of various organic compounds.
- Methods of Application : The compound is used as a reagent in a reaction with arenes to introduce a boron group . The resulting boron-containing compounds can then be further reacted to form a variety of other compounds.
- Results or Outcomes : The borylation of arenes using this compound has been shown to be an effective method for the synthesis of boron-containing compounds .
5. Synthesis of Diaryl Derivatives
- Application Summary : “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme .
- Methods of Application : The compound is used in the Miyaura borylation and sulfonylation reactions to synthesize N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide . This compound is then used as an intermediate in the synthesis of diaryl derivatives .
- Results or Outcomes : The synthesized diaryl derivatives have been found to act as effective FLAP regulators .
6. Borylation of Arenes
- Application Summary : “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be used as a reagent to borylate arenes . This process is important in the synthesis of various organic compounds.
- Methods of Application : The compound is used as a reagent in a reaction with arenes to introduce a boron group . The resulting boron-containing compounds can then be further reacted to form a variety of other compounds.
- Results or Outcomes : The borylation of arenes using this compound has been shown to be an effective method for the synthesis of boron-containing compounds .
7. Preparation of Fluorenylborolane
- Application Summary : “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be used to prepare fluorenylborolane . Fluorenylborolane is an important intermediate in the synthesis of conjugated copolymers .
- Methods of Application : The compound is used as a reagent in a reaction with fluorene to introduce a boron group . The resulting boron-containing compound can then be further reacted to form a variety of other compounds.
- Results or Outcomes : The preparation of fluorenylborolane using this compound has been shown to be an effective method for the synthesis of boron-containing compounds .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQIDYYUSMPIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000326 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
791819-02-8, 874186-98-8 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



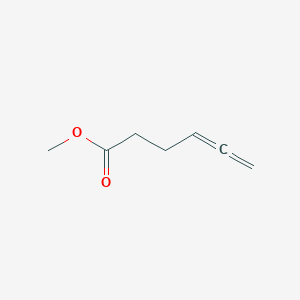
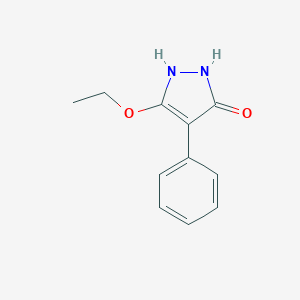
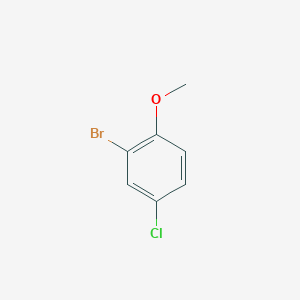
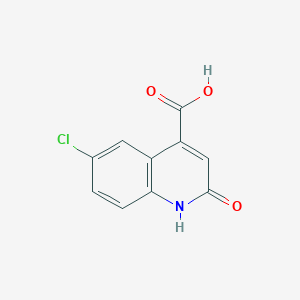
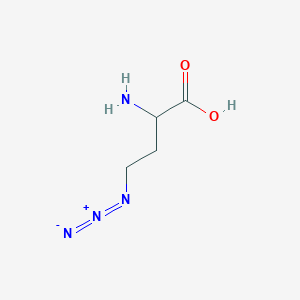
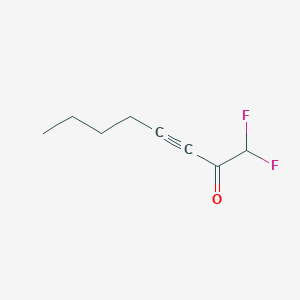
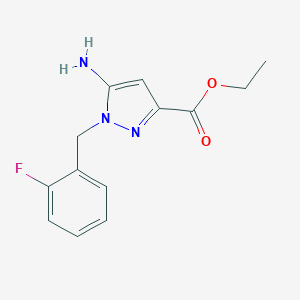
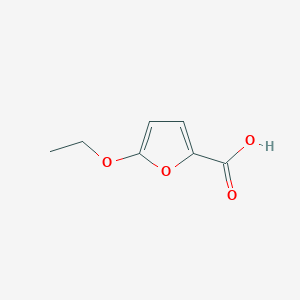
![Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B57487.png)
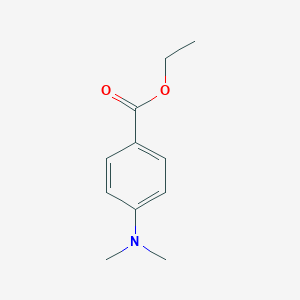
![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)
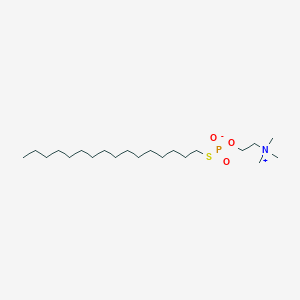
![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)
![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)